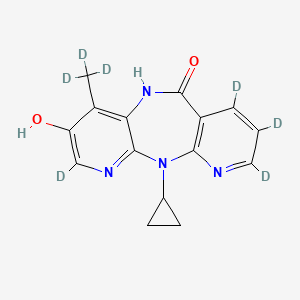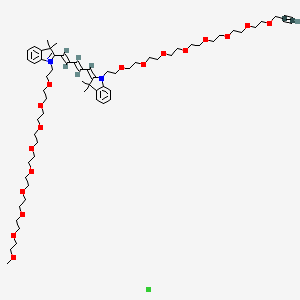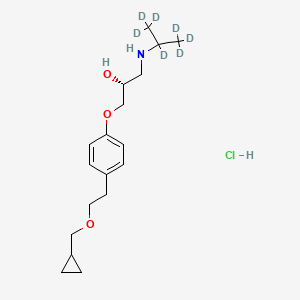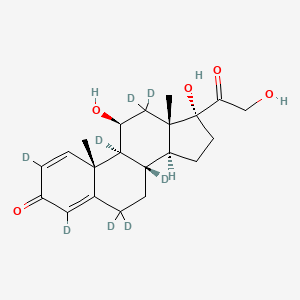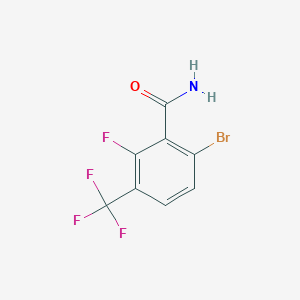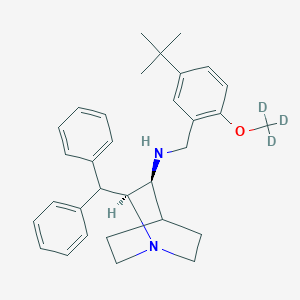
Maropitant-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maropitant-d3 is a deuterated form of maropitant, a neurokinin 1 (NK1) receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of maropitant. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of maropitant-d3 involves the incorporation of deuterium atoms into the maropitant molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the final product meets the required specifications for research use.
化学反応の分析
Types of Reactions
Maropitant-d3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with different hydrogen positions.
科学的研究の応用
Maropitant-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of maropitant in biological systems.
Pharmacodynamics: Understanding the interaction of maropitant with its molecular targets, such as the NK1 receptor.
Metabolic Pathways: Tracing the metabolic fate of maropitant in vivo using deuterium-labeled compounds.
Drug Development: Evaluating the efficacy and safety of maropitant and its analogs in preclinical and clinical studies.
作用機序
Maropitant-d3 exerts its effects by selectively blocking the NK1 receptor, which is involved in the emetic response. The NK1 receptor is a G protein-coupled receptor that binds to substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. By inhibiting the binding of substance P to the NK1 receptor, this compound can prevent nausea and vomiting.
類似化合物との比較
Similar Compounds
Maropitant: The non-deuterated form of maropitant-d3, used for similar research purposes.
Aprepitant: Another NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
Rolapitant: A long-acting NK1 receptor antagonist used for similar indications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolic pathways. This makes this compound a valuable tool in drug development and pharmacological research.
特性
分子式 |
C32H40N2O |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuteriomethoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4D3 |
InChIキー |
OMPCVMLFFSQFIX-RYPPIUNCSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


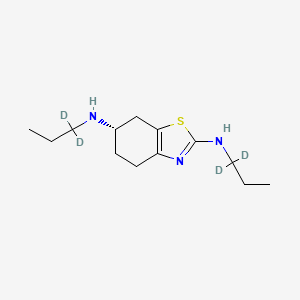


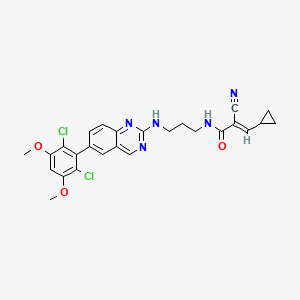
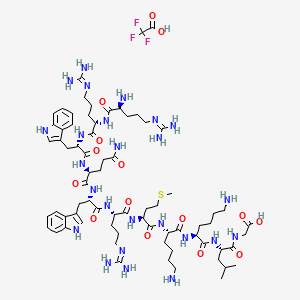
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)

